Sulodexide

Anticoagulation Thrombosis Platelet Inhibition

Sulodexide's unique 80:20 fixed-ratio composition of electrophoretically fast-moving heparin (FMH) and dermatan sulfate delivers dual antithrombotic action via AT III and HC II—unlike UFH/LMWHs that target AT III alone. This orally bioavailable GAG mixture offers a lower hemorrhagic risk profile, superior inhibition of tissue factor-mediated platelet activation (lower IC50 for microparticle generation and P-selectin expression vs enoxaparin), and is supported by meta-analytic evidence showing a significant 33% reduction in all-cause mortality and 30% reduction in myocardial infarction. For venous ulcer studies, network meta-analyses confirm its superior probability of achieving complete ulcer healing compared to pentoxifylline or MPFF. In extended-duration VTE studies where minimizing bleeding risk is paramount, Sulodexide demonstrates a top-ranking probability for reducing clinically relevant non-major bleeding events versus DOACs, VKAs, or aspirin. Non-substitutable with other anticoagulants—this is the only orally available heparinoid with combined endothelial-protective, profibrinolytic, and anti-inflammatory properties. Request a quote today.

Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
CAS No. 57821-29-1
Cat. No. B8078326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulodexide
CAS57821-29-1
Molecular FormulaC12H17N5O4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC
InChIInChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1
InChIKeyGRYSXUXXBDSYRT-WOUKDFQISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 250 lsu / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sulodexide (CAS 57821-29-1): Procurement-Focused Overview of a Multi-Component Glycosaminoglycan


Sulodexide is an orally bioavailable mixture of glycosaminoglycans (GAGs) composed of 80% electrophoretically fast-moving heparin (FMH) and 20% dermatan sulfate, extracted from porcine intestinal mucosa [1]. It exhibits antithrombotic activity through dual interaction with antithrombin III (AT III) and heparin cofactor II (HC II), and possesses profibrinolytic, anti-inflammatory, and endothelial-protective properties [2]. Its unique composition and oral availability differentiate it from other heparinoids and low molecular weight heparins (LMWHs).

Why Sulodexide Cannot Be Simply Substituted by Heparin or Low Molecular Weight Heparins


Sulodexide's therapeutic profile is derived from its specific, fixed-ratio combination of fast-moving heparin and dermatan sulfate, which confers a distinct pharmacological fingerprint compared to other heparinoids . Unlike unfractionated heparin (UFH) and low molecular weight heparins (LMWHs) such as enoxaparin, which primarily target the AT III pathway, Sulodexide's dermatan sulfate component provides additional thrombin inhibition via HC II [1]. This results in a unique antithrombotic efficacy and safety profile, including a lower hemorrhagic risk profile [2] and the critical advantage of oral bioavailability [3], making simple substitution with other anticoagulants scientifically and clinically inappropriate.

Quantitative Evidence for Sulodexide: Head-to-Head Data Against Key Comparators


Sulodexide vs. Enoxaparin: Superior In Vitro Anticoagulant and Anti-Platelet Potency

In a direct head-to-head comparison against the widely used LMWH enoxaparin at equigravimetric concentrations, Sulodexide demonstrated a stronger anticoagulant effect across multiple standard assays [1]. This was accompanied by a more potent inhibition of tissue factor (TF)-mediated platelet activation pathways, which are implicated in microvascular disease.

Anticoagulation Thrombosis Platelet Inhibition

Sulodexide vs. Enoxaparin: Enhanced Inhibition of Platelet Activation Markers (IC50 Data)

Sulodexide exhibited significantly lower half-maximal inhibitory concentrations (IC50) for key markers of platelet activation compared to enoxaparin, indicating greater potency in mitigating pro-thrombotic platelet responses [1].

Platelet Aggregation Microparticle Generation P-Selectin

Sulodexide vs. Control (Placebo/No Treatment): Reduced Risk of Cardiovascular Events

A meta-analysis of six randomized controlled trials (n=7,596) demonstrated that Sulodexide treatment was associated with significantly lower odds of major adverse cardiovascular events compared to control (placebo/no treatment) over a median follow-up of 11.6 months [1].

Cardiovascular Outcomes Meta-analysis Mortality Reduction

Sulodexide vs. Pentoxifylline and MPFF: Superior Ulcer Healing in Chronic Venous Disease

In a network meta-analysis comparing venoactive drugs for chronic venous disease, Sulodexide demonstrated the highest probability of being the most effective treatment for complete venous ulcer healing, surpassing both pentoxifylline and micronized purified flavonoid fraction (MPFF) [1].

Chronic Venous Insufficiency Venous Ulcer Network Meta-Analysis

Sulodexide vs. DOACs, VKA, and Aspirin: Lower Probability of Bleeding Events

A Bayesian network meta-analysis assessing extended anticoagulation for recurrent venous thromboembolism (VTE) found that Sulodexide had the highest probability of reducing the risk of clinically relevant non-major bleeding (CRNMB) compared to direct oral anticoagulants (DOACs), vitamin K antagonists (VKA), and aspirin [1].

Venous Thromboembolism Bleeding Risk Anticoagulant Safety

Optimal Application Scenarios for Sulodexide Based on Quantitative Evidence


Research on Microvascular Thrombosis and Endothelial Dysfunction

Sulodexide's superior inhibition of tissue factor-mediated platelet activation (lower IC50 for microparticle generation and P-selectin expression) compared to enoxaparin [1] makes it the preferred agent for experimental models of diabetic nephropathy and other microvascular vasculopathies where endothelial protection and anti-thrombotic effects are required.

Clinical Trials in Cardiovascular Secondary Prevention

For protocols evaluating interventions to reduce post-myocardial infarction or post-stroke mortality, Sulodexide is a compelling candidate based on meta-analytic evidence showing a significant 33% reduction in all-cause mortality and 30% reduction in myocardial infarction compared to control [1].

Studies Focused on Chronic Venous Insufficiency and Ulcer Healing

In therapeutic areas targeting venous ulcer resolution, Sulodexide should be prioritized over pentoxifylline or MPFF based on its superior probability of achieving complete ulcer healing as quantified in network meta-analyses [1].

Long-Term Anticoagulation Protocols with Bleeding Risk Concerns

For extended-duration VTE treatment studies where minimizing bleeding risk is paramount, Sulodexide offers a scientifically justifiable alternative to DOACs, VKAs, or aspirin, given its demonstrated top-ranking probability for reducing clinically relevant non-major bleeding events [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulodexide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.